2-(4-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine
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Overview
Description
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzoxazole ring, and a nitrobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative. The bromophenyl group is introduced via electrophilic aromatic substitution, while the nitrobenzodioxole moiety is incorporated through nitration reactions followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Uniqueness
N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to its combination of a bromophenyl group, benzoxazole ring, and nitrobenzodioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H12BrN3O5 |
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Molecular Weight |
466.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C21H12BrN3O5/c22-14-3-1-12(2-4-14)21-24-16-8-15(5-6-18(16)30-21)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2 |
InChI Key |
FMWQPAYKFUMWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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